
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 84604-70-6) is a cyclopropane derivative with a carboxylic acid functional group and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₀H₈Cl₂O₂, with a molecular weight of 231.07 g/mol and a logP value of 3.22, indicating moderate lipophilicity . The compound is used in analytical chemistry (e.g., HPLC separation on Newcrom R1 columns) and serves as a precursor for agrochemicals like cyclanilide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with diethyl malonate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid exhibit significant anti-inflammatory properties. In a study involving mouse macrophage-like RAW 264.7 cells treated with lipopolysaccharide (LPS), compounds modified at the α-carbon showed enhanced anti-inflammatory responses while maintaining low toxicity levels. The modifications aimed to reduce cyclooxygenase (COX) activity without compromising the compound's efficacy against inflammatory mediators like inducible NO synthase (iNOS) .
Amyloidogenesis Inhibition
This compound has been investigated for its potential role in inhibiting amyloidogenesis, a process linked to neurodegenerative diseases such as Alzheimer's disease. Certain analogs of this compound have demonstrated the ability to lower levels of amyloid-beta (Aβ) peptides in cell cultures, suggesting a possible therapeutic pathway for treating Alzheimer's .
Chromatographic Techniques
This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study detailed the separation of this compound on a Newcrom R1 HPLC column utilizing a mobile phase of acetonitrile and water. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), the use of formic acid instead of phosphoric acid in the mobile phase is recommended to enhance compatibility without compromising the analytical performance .
Case Study 1: Anti-inflammatory Response Assessment
In an experiment evaluating various structural modifications of cyclopropyl analogs, it was found that certain modifications led to a significant increase in anti-inflammatory activity without increased toxicity. Specifically, compounds with specific substitutions at the phenyl ring demonstrated superior efficacy compared to traditional NSAIDs .
Case Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study highlighted the importance of structural modifications in enhancing bioavailability while reducing adverse effects associated with traditional NSAIDs. The incorporation of a cyclopropyl group was noted to improve blood-brain barrier penetration, which is crucial for developing neurological therapeutics .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Table 1: Key Structural Analogs and Properties
Key Observations:
- Functional Groups : The addition of a carbamoyl group in cyclanilide enhances biological activity, enabling its use as a plant growth regulator . In contrast, the carboxylic acid group in the target compound limits direct agrochemical utility but facilitates derivatization.
- Substituent Position : The 2,4-dichlorophenyl group in the target compound provides distinct electronic effects compared to 3,4-dichloro or 4-chloro analogs, influencing reactivity and interaction with biological targets .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (3.22 ) is higher than 1-(4-methoxyphenyl) analogs (predicted lower logP due to methoxy group) but lower than cyclanilide (logP ~4 , estimated), reflecting the carbamoyl group’s hydrophobicity .
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than their ester or amide counterparts, making the target compound suitable for HPLC applications .
Biological Activity
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPA) is an organic compound with the molecular formula C10H8Cl2O2. It features a cyclopropane ring bonded to a carboxylic acid group and a dichlorophenyl moiety. This compound has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities.
Chemical Structure
- IUPAC Name : 1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 233.08 g/mol
Synthesis Methods
DCPA can be synthesized through several methods, including:
- Reaction of 2,4-dichlorobenzyl chloride with diethyl malonate in the presence of a base, followed by cyclization and hydrolysis.
- Industrial production often utilizes continuous flow reactors to optimize yields and purity.
Chemical Reactions
DCPA undergoes various chemical reactions, including:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Converts the carboxylic acid to an alcohol.
- Substitution : The dichlorophenyl group can participate in nucleophilic substitution reactions.
The biological activity of DCPA is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzymatic activity and influence various signaling pathways, which are crucial for therapeutic applications.
Pharmacological Studies
Recent studies have highlighted the potential of DCPA as a lead compound in drug development. For example:
- Anti-inflammatory Activity : Research indicates that DCPA may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that DCPA may induce apoptosis in cancer cells through the modulation of cell signaling pathways associated with survival and proliferation.
Case Studies
Several case studies have explored the biological effects of DCPA:
-
Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects of DCPA.
- Methodology : In vitro assays using macrophage cell lines treated with DCPA.
- Results : Significant reduction in pro-inflammatory cytokine production was observed, indicating potential therapeutic effects against inflammatory diseases.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of DCPA on various cancer cell lines.
- Methodology : Cell viability assays on breast cancer and colon cancer cell lines.
- Results : DCPA exhibited dose-dependent cytotoxicity, with IC50 values indicating promising anticancer activity.
Comparative Analysis
A comparative analysis with similar compounds reveals that DCPA exhibits unique properties due to its specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct biological activities compared to other cyclopropane derivatives.
Compound | Biological Activity | Mechanism |
---|---|---|
DCPA | Anti-inflammatory, Anticancer | Modulation of signaling pathways |
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | Limited anti-inflammatory | Different substitution pattern affects activity |
1-(2,4-Dichlorophenyl)cyclopropane-1,1-dicarboxylic acid | Antimicrobial | Different functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of cyclopropane-carboxylic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, analogs like 1-(4-chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3) are synthesized using malonate ester intermediates under basic conditions . For the 2,4-dichloro variant, halogenated phenyl precursors (e.g., 2,4-dichlorophenylmagnesium bromide) could react with cyclopropane carbonyl chloride. Key variables include:
- Temperature : Elevated temperatures (>80°C) improve cyclopropane ring stability but may degrade acid groups.
- Catalysts : Palladium or copper catalysts enhance coupling efficiency in halogenated systems .
- Purification : Recrystallization from ethanol/water mixtures is common for similar compounds (mp 150–152°C for 4-chloro analog ).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation relies on:
- NMR : -NMR should show cyclopropane ring protons as a multiplet (δ 1.5–2.5 ppm) and aromatic protons as doublets (δ 7.2–7.8 ppm due to 2,4-dichloro substitution) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm), C=O (~1700 cm), and C-Cl (~750 cm) .
- X-ray Crystallography : For analogs like 2-(2,4-dichlorophenyl)acetic acid, hydrogen-bonded dimers form in the crystal lattice, which can guide structural confirmation .
Note : Contradictions in melting points between similar compounds (e.g., 80–82°C for cyclobutane analogs vs. 150–152°C for cyclopropane derivatives ) highlight the need for empirical validation.
Q. What solubility properties are critical for formulating this compound in biological assays?
Methodological Answer: The compound’s solubility is pH-dependent due to the carboxylic acid group.
- Aqueous Solubility : Low in neutral water (<1 mg/mL), but improves in basic buffers (e.g., phosphate buffer pH 7.4).
- Organic Solvents : Soluble in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and dichloromethane.
- Derivatization : Methyl ester formation (e.g., via Fisher esterification) enhances lipid solubility for cell permeability studies .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The 2,4-dichloro substitution imposes steric hindrance and electron-withdrawing effects:
- Steric Effects : Ortho-chlorine restricts rotation, favoring planar transition states in Suzuki-Miyaura couplings .
- Electronic Effects : Electron-deficient aryl rings enhance oxidative addition with Pd(0) catalysts but may require ligands like SPhos for efficiency .
- Case Study : In 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, the dichlorophenyl group stabilizes intermediates via resonance, reducing side reactions .
Q. What crystallographic data exist for related compounds, and how can they guide polymorphism studies?
Methodological Answer: X-ray data for 2-(2,4-dichlorophenyl)acetic acid (space group , Z = 2) reveal hydrogen-bonded dimers (O-H···O = 1.87 Å) . For this compound:
- Predicted Packing : Similar dimeric motifs are expected, with Cl···Cl contacts (~3.5 Å) contributing to lattice stability.
- Polymorphism Risk : Chlorine substituents increase the likelihood of multiple crystal forms, necessitating differential scanning calorimetry (DSC) and PXRD screening .
Q. What strategies mitigate decomposition during long-term storage of halogenated cyclopropanecarboxylic acids?
Methodological Answer:
- Storage Conditions : Argon atmosphere at –20°C prevents oxidation and hydrolysis .
- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits dechlorination .
- Monitoring : HPLC-UV (λ = 254 nm) tracks degradation products like 2,4-dichlorobenzoic acid .
Q. How can computational models predict the biological activity of this compound against targets like PPARγ?
Methodological Answer:
- Docking Studies : Use the carboxylic acid as an anchor for hydrogen bonding with PPARγ’s Tyr473 .
- QSAR Models : Chlorine substituents correlate with increased logP (lipophilicity) and improved membrane penetration .
- Validation : Compare with cyclanilide, where the amide group reduces activity compared to free carboxylic acids .
Contradiction Analysis
- Melting Points : Discrepancies between cyclopropane (150–152°C ) and cyclobutane (80–82°C ) analogs suggest ring strain significantly impacts thermal stability.
- Synthetic Yields : Catalyst-free methods yield ~60% , while amide derivatives achieve >75% with coupling agents , highlighting the role of functional group compatibility.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWNJWOBDYPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233591 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84604-70-6 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84604-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084604706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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